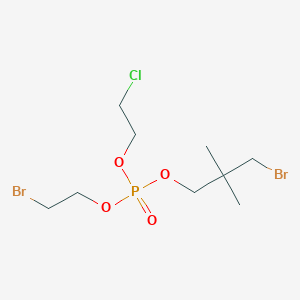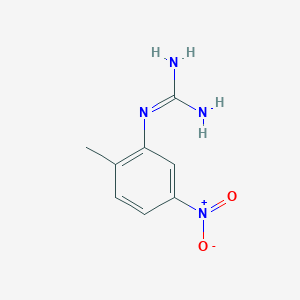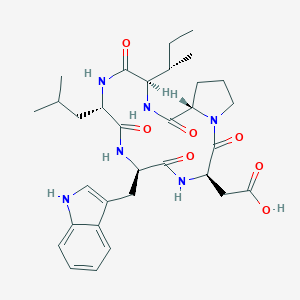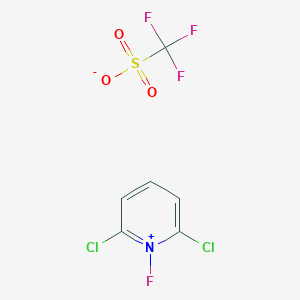![molecular formula C16H20FN3O2S B136858 N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide CAS No. 953776-62-0](/img/structure/B136858.png)
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide is a chemical compound that falls within the category of sulfonamides, which are known for their various biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, which can provide insights into the general class of these compounds.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of a novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was achieved using 4-nitrobenzenesulfonyl guanidine as a starting material and condensing it with ethyl acetoacetate. This process resulted in moderate yields and was part of a four-step synthesis route . Such synthetic routes are crucial for the development of precursors in radiolabeling chemistry, particularly for positron emission tomography (PET) tracers.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group, which can form various interactions with biological targets. For example, molecular modeling studies have shown that the sulfonamide -NH- group can form hydrogen bonds with specific amino acid residues within enzyme active sites, as seen in the binding of sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) . The crystal structure analysis of human PNMT in complex with a sulfonamide revealed that the sulfonamide oxygens are crucial for interaction with the enzyme, rather than the sulfonamide -NH- .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are often explored to enhance their biological activity or to modify their physicochemical properties. For instance, the replacement of the sulfonamide -NH- with a methylene group was hypothesized to retain potency while increasing lipophilicity, which could potentially improve the ability of the compounds to cross the blood-brain barrier . Such modifications are important in the development of more effective and selective inhibitors for enzymes like PNMT.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as lipophilicity and potency, are critical factors in their effectiveness as drugs. The comparison of sulfonamides with their isosteric sulfones showed that while sulfones are more lipophilic, they tend to be less potent than their corresponding sulfonamides . These properties are essential considerations in drug design, as they influence the drug's distribution, metabolism, and interaction with biological targets.
科学研究应用
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which share structural similarities with the compound due to the presence of fluorinated moieties, are widely used in industrial and commercial applications. The environmental fate and degradation of these chemicals, particularly their microbial degradation, are critical areas of research. Studies have explored the biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, providing insights into microbial degradation pathways, half-lives, and the potential for defluorination (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Chemistry of Fluorinated Pyrimidines
Fluorinated pyrimidines, closely related to the pyrimidinyl part of the compound, play a significant role in cancer treatment. The synthesis, including the incorporation of radioactive and stable isotopes, and the use of fluorinated pyrimidines (FPs) in treating cancer highlight the importance of understanding the molecular interactions and mechanisms underlying their biological effects. These insights are crucial for the development of more precise cancer therapies in the era of personalized medicine (W. Gmeiner, 2020).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific molecular structures, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes including metal ions, anions, and neutral molecules, represents another application area. These chemosensors' high selectivity and sensitivity for various analytes demonstrate the potential for utilizing similar complex molecules in environmental monitoring, healthcare, and chemical analysis (P. Roy, 2021).
Synthesis and Application of Complex Molecules
Research into the synthesis of complex molecules such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, underscores the importance of developing efficient, cost-effective synthesis methods for complex organic compounds. These studies not only provide insights into chemical synthesis but also highlight the broader implications for pharmaceutical manufacturing and development (Yanan Qiu et al., 2009).
属性
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTXNOOWMMDDLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609722 |
Source


|
| Record name | N-[4-(4-Fluorophenyl)-5-methyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide | |
CAS RN |
953776-62-0 |
Source


|
| Record name | N-[4-(4-Fluorophenyl)-5-methyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

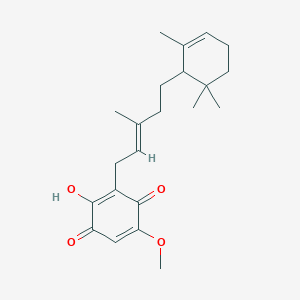
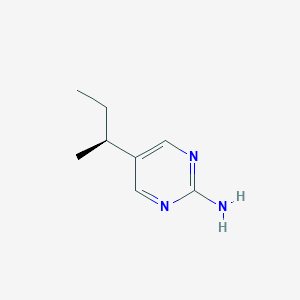
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
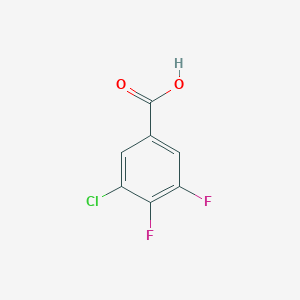
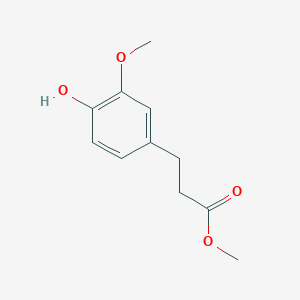

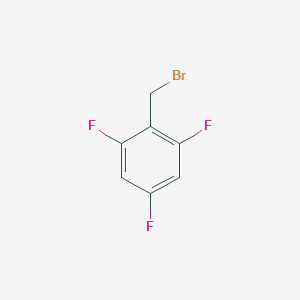
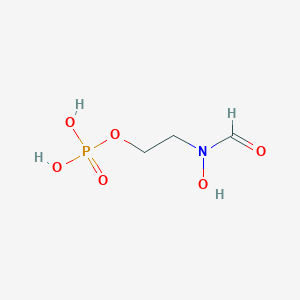
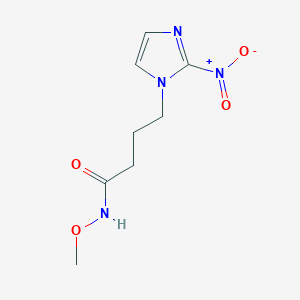
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
